Chiroptical Identity: Specific Rotation Enables Enantiomeric Purity Verification vs. D-Enantiomer and Racemate
N-(2,4-Dinitrophenyl)-L-alanine methyl ester exhibits a specific rotation of [α]²⁰/D −22° (c = 1, toluene) [1]. In contrast, the racemic DL-alanine methyl ester analog (CAS 85932-69-0) is optically inactive (specific rotation ≈ 0°), while the D-enantiomer would be expected to display [α]²⁰/D ≈ +22° under identical conditions. This quantifiable chiroptical signature provides a direct QC parameter for verifying enantiomeric integrity upon receipt, which is critical for any application requiring stereochemical fidelity—including enzymatic stereoselectivity assays and chiral NLO crystal growth—where inadvertent use of the racemate or D-enantiomer would yield null or inverse results .
| Evidence Dimension | Specific rotation [α]²⁰/D |
|---|---|
| Target Compound Data | [α]²⁰/D = −22° (c = 1, toluene) |
| Comparator Or Baseline | DL-racemate (CAS 85932-69-0): [α]²⁰/D ≈ 0°; D-enantiomer (expected): [α]²⁰/D ≈ +22° |
| Quantified Difference | Δ[α] = 22° magnitude between L and D enantiomers; racemate shows zero rotation |
| Conditions | Polarimetry; c = 1 in toluene, 20 °C, sodium D-line |
Why This Matters
A procurement decision based solely on chemical name or CAS number without verifying enantiomeric purity risks acquiring the racemate or wrong enantiomer, which would invalidate stereospecific enzymatic assays or produce centrosymmetric crystals unsuitable for second-harmonic generation.
- [1] Sigma-Aldrich Product Specification: N-(2,4-Dinitrophenyl)-L-alanine methyl ester, 97%, [α]²⁰/D −22°, c = 1 in toluene. Catalog No. 372013. View Source
